molecular formula C16H14FNO2 B5492557 3-[3-(2-fluorophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 353776-02-0

3-[3-(2-fluorophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No. B5492557
CAS RN: 353776-02-0
M. Wt: 271.29 g/mol
InChI Key: ZIVPCFVXQYRFRI-BQYQJAHWSA-N
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Description

The compound “3-[3-(2-fluorophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone” is a chemical compound with the molecular formula C16H14FNO2 . It’s a synthetic compound that has been studied for its potential biological activity .


Synthesis Analysis

The compound was synthesized via the Claisen–Schmidt condensation of a 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione with 2-fluorobenzaldehyde . The structure of the synthesized compound was confirmed by 1H, 13C NMR, and LC–MS spectra .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The compound has a molecular weight of 271 .


Chemical Reactions Analysis

The compound was synthesized via the Claisen–Schmidt condensation . This is a type of condensation reaction that involves the reaction of an aromatic aldehyde or ketone with an aromatic compound that has an active methylene group.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include its molecular formula (C16H14FNO2) and molecular weight (271) . More specific properties such as melting point, boiling point, and density are not provided in the available resources.

properties

IUPAC Name

3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-10-9-11(2)18-16(20)15(10)14(19)8-7-12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,20)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVPCFVXQYRFRI-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chembrdg-BB 5274945

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